molecular formula C21H29NO3 B12778759 2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine CAS No. 1391487-83-4

2-(2,5-Dimethoxy-4-(propan-2-yl)phenyl)-N-(2-methoxybenzyl)ethanamine

Cat. No.: B12778759
CAS No.: 1391487-83-4
M. Wt: 343.5 g/mol
InChI Key: KMZZEEDFQLXSQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2C-iP-NBOMe is typically synthesized from 2C-iP and 2-methoxybenzaldehyde via reductive alkylation. The process can be carried out stepwise by first forming the imine and then reducing it with sodium borohydride, or by direct reaction with sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for 2C-iP-NBOMe are not well-documented due to its status as a research chemical and its association with recreational drug use. the synthetic routes mentioned above can be scaled up for larger production if necessary.

Chemical Reactions Analysis

Types of Reactions

2C-iP-NBOMe undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2C-iP-NBOMe has several scientific research applications:

Mechanism of Action

2C-iP-NBOMe exerts its effects primarily through its action as a potent agonist at the serotonin 2A receptor . This interaction leads to the activation of various signaling pathways, resulting in altered neurotransmitter release and changes in perception and mood. The compound also affects other serotonin receptors, including serotonin 2C, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2C-iP-NBOMe is unique due to its specific substitution pattern on the phenethylamine backbone, which contributes to its distinct pharmacological effects. Its high potency and selectivity for serotonin 2A receptors make it a valuable tool for research, although its use is limited by its potential for severe adverse effects .

Properties

CAS No.

1391487-83-4

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C21H29NO3/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3/h6-9,12-13,15,22H,10-11,14H2,1-5H3

InChI Key

KMZZEEDFQLXSQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC

Origin of Product

United States

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